Cyclopropylmethanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c5-3-4-1-2-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMINEJTNOBFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405768 | |
| Record name | Cyclopropylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-79-8 | |
| Record name | Cyclopropylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropylmethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Chemical Modification of Cyclopropylmethanethiol
Established Laboratory Synthesis Protocols for Cyclopropylmethanethiol
The creation of this compound in a laboratory setting involves carefully planned steps to ensure a good yield and high purity of the final product. The process begins with the selection of appropriate starting materials and optimization of the reaction environment.
Precursor Selection and Optimization of Reaction Conditions
The choice of starting materials, or precursors, is a critical first step in the synthesis of this compound. numberanalytics.com The purity, reactivity, and compatibility of these precursors directly impact the outcome of the reaction. numberanalytics.com Common precursors include cyclopropylmethyl halides (such as bromide or chloride) and a source of sulfur, like sodium hydrosulfide (B80085) or thiourea.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the product. researchgate.netprismbiolab.com This involves a systematic approach to adjusting various parameters. beilstein-journals.org Key factors that are often fine-tuned include temperature, reaction time, solvent, and the ratio of reactants. researchgate.netrsc.org For instance, a common method involves the nucleophilic substitution reaction where cyclopropylmethyl bromide is treated with sodium hydrosulfide in a suitable solvent like ethanol. The temperature might be controlled to balance the reaction rate with the potential for side reactions.
Below is a table summarizing potential precursors and typical reaction conditions:
| Precursor 1 | Precursor 2 | Solvent | Temperature Range | Catalyst/Base |
| Cyclopropylmethyl bromide | Sodium hydrosulfide | Ethanol | Room temperature to 50°C | None |
| Cyclopropylmethyl chloride | Thiourea (followed by hydrolysis) | Ethanol | Reflux | Sodium hydroxide |
| (Cyclopropylmethyl)magnesium bromide | Sulfur (S8) followed by reduction | Tetrahydrofuran (THF) | 0°C to reflux | Lithium aluminum hydride |
This table presents a generalized overview of possible synthetic routes. Specific conditions may vary based on the detailed experimental procedure.
Methodologies for Isolation and Purification
Once the synthesis reaction is complete, the desired this compound must be separated from unreacted starting materials, byproducts, and the solvent. A common initial step is extraction, where the reaction mixture is washed with water to remove inorganic salts. The organic layer, containing the product, is then separated.
Further purification is often necessary to achieve a high degree of purity. Distillation is a widely used technique for volatile liquids like this compound. The crude product is heated, and the component with the lowest boiling point vaporizes first, is condensed, and collected separately. For less volatile impurities, techniques like flash chromatography can be employed. In this method, the mixture is passed through a column packed with a solid adsorbent (like silica (B1680970) gel), and a solvent or mixture of solvents is used to selectively move the desired compound through the column.
Derivatization Strategies for this compound
Derivatization is the process of chemically modifying a compound to create a new one with different properties. youtube.com For this compound, this often involves reactions at the thiol group.
Generation of Cyclopropylmethanethiolate Salts via Deprotonation
The hydrogen atom of the thiol group (-SH) in this compound is weakly acidic and can be removed by a base in a process called deprotonation. This results in the formation of a cyclopropylmethanethiolate salt. nih.gov Strong bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide are effective for this purpose. nih.govgoogle.com The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dimethylformamide (DMF), to prevent unwanted side reactions. nih.govgoogle.com The resulting thiolate is a more potent nucleophile than the original thiol, making it highly useful in subsequent reactions. researchgate.net
A study detailed the preparation of sodium cyclopropylmethanethiolate by reacting this compound with sodium bis(trimethylsilyl)amide in toluene, yielding a white solid. nih.gov
One-Pot Synthetic Routes Incorporating Cyclopropylmethanethiolates
"One-pot" synthesis is a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediate products. nih.govtandfonline.com This approach can be more efficient in terms of time, resources, and waste reduction. nih.gov Cyclopropylmethanethiolates are excellent candidates for one-pot reactions due to their enhanced reactivity. tandfonline.comrsc.orgelsevierpure.com
For example, a one-pot procedure could involve the in-situ generation of the cyclopropylmethanethiolate followed immediately by the addition of an electrophile, such as an alkyl halide or an acyl chloride. tandfonline.com This would lead to the formation of a new carbon-sulfur bond, yielding a thioether or a thioester, respectively. The flexibility of this approach allows for the synthesis of a diverse range of derivatives from a single starting material. tandfonline.comtandfonline.com
Integration of this compound Moieties into Complex Organic Scaffolds
The this compound unit can be incorporated into larger, more complex molecules, which is a common strategy in drug discovery and materials science. nih.govnih.govstanford.edu This integration can be achieved through various chemical reactions, often leveraging the nucleophilicity of the thiol or thiolate.
One common method is through nucleophilic substitution reactions. For instance, a complex molecule containing a good leaving group (like a halogen) can be reacted with this compound or its corresponding thiolate. A patent describes the synthesis of a complex heterocyclic compound where this compound is reacted with a chlorinated precursor in the presence of sodium hydride in DMF. google.com
Another approach involves cross-coupling reactions, which are powerful methods for forming carbon-sulfur bonds. These reactions often employ a metal catalyst, such as palladium or copper, to facilitate the coupling of the thiol with an aryl or vinyl halide or triflate. researchgate.net These methods provide a versatile means to introduce the cyclopropylmethylthio group into a wide array of complex molecular architectures.
The study of the desulfurization of this compound on molybdenum surfaces provides insight into the cleavage of the carbon-sulfur bond, which can be relevant to understanding its behavior in more complex chemical transformations. researchgate.netresearchgate.netresearchgate.net
Synthesis of Sulfane Derivatives (e.g., Anthracenylmethyl Sulfanes)
The synthesis of sulfane derivatives, also known as thioethers, from this compound can be achieved through nucleophilic substitution reactions. In these reactions, the sulfur atom of this compound acts as a nucleophile, displacing a leaving group from an appropriate electrophile, typically an alkyl halide.
A general method for the preparation of such thioethers involves the reaction of an alkali metal salt of this compound with a halide. google.com The alkali metal salt, for instance, the sodium salt, can be prepared in situ by treating this compound with a base like sodium hydroxide. google.com This thiolate then readily reacts with a halide, such as an anthracenylmethyl halide, to form the corresponding sulfane.
For the synthesis of anthracenylmethyl cyclopropylmethyl sulfane, (9-anthracenylmethyl)methyl chloride would be a suitable electrophile. The reaction would proceed as follows:
Reaction Scheme:
Where R is the cyclopropylmethyl group, R' is the anthracenylmethyl group, and X is a halogen (e.g., Cl, Br).
The reaction is typically carried out in an inert organic solvent. The table below outlines representative reaction conditions for the synthesis of a thioether from a mercaptan, which can be adapted for the synthesis of anthracenylmethyl cyclopropylmethyl sulfane.
| Parameter | Condition | Reference |
| Reactants | Sodium salt of cyclopropylmethyl mercaptan, Lauryl bromide | google.com |
| Solvent | Dimethylformamide | google.com |
| Temperature | ~40°C | google.com |
| Atmosphere | Nitrogen | google.com |
| Work-up | Dilution with water and extraction with ether | google.com |
This synthetic route provides a straightforward method for the preparation of a variety of sulfane derivatives of this compound, including those with bulky aromatic substituents like the anthracenylmethyl group.
Incorporation into Biologically Relevant Structures (e.g., Thiazolide Analogues)
The incorporation of the cyclopropylmethyl group into biologically active scaffolds is an area of interest in medicinal chemistry due to the potential for this group to modulate a compound's pharmacokinetic and pharmacodynamic properties. One such class of biologically relevant structures is the thiazolides.
Thiazolides are a class of heterocyclic compounds, with nitazoxanide (B1678950) being a notable example, which exhibit a broad spectrum of biological activities. liverpool.ac.uk Efforts to synthesize novel thiazolide analogues with improved properties are ongoing. In one such endeavor, an attempt was made to incorporate a cyclopropylmethylthio group into a thiazolide scaffold.
The synthetic strategy involved the use of this compound as a nucleophile in a reaction with a 2-chloro-N-(5-nitrothiazol-2-yl)acetamide intermediate. The aim was to displace the chlorine atom with the cyclopropylmethylthiolate to furnish the desired thiazolide analogue.
Attempted Synthesis of a Cyclopropylmethylthio-Substituted Thiazolide Analogue:
| Reactants | Conditions | Outcome | Reference |
| 2-chloro-N-(5-nitrothiazol-2-yl)acetamide, this compound, Potassium carbonate | Acetonitrile, Room temperature | The desired product was not isolated. The reaction resulted in the degradation of the starting material. | liverpool.ac.uk |
The attempted synthesis, however, was unsuccessful. The reaction did not yield the expected product, and instead led to the decomposition of the starting thiazolide intermediate. liverpool.ac.uk This outcome suggests that the nucleophilic substitution on this particular thiazolide scaffold with this compound under the attempted conditions is not a viable synthetic route. Further optimization of the reaction conditions or a different synthetic approach would be necessary to successfully incorporate the cyclopropylmethylthio moiety into this type of heterocyclic structure.
Fundamental Radical Chemistry and Rearrangements of Cyclopropylmethanethiol
Initiating Events in Cyclopropylmethanethiol Radical Chemistry
The journey into the radical chemistry of this compound begins with the cleavage of the carbon-sulfur bond, a critical step that dictates the formation of the key radical intermediate.
The primary initiating event in the radical chemistry of this compound is the homolytic cleavage of the carbon-sulfur (C–S) bond. acs.orgresearchgate.netosti.gov This process, where the two electrons in the bond are distributed evenly between the carbon and sulfur atoms, results in the formation of a cyclopropylmethyl radical and a thiyl radical. This bond scission can be induced through various methods, including thermal activation or photolysis. osti.govrsc.org For instance, studies on the desulfurization of this compound on molybdenum surfaces have shown that homolytic C–S bond cleavage occurs, leading to the formation of the cyclopropylmethyl radical. acs.orgresearchgate.net The mechanism can be influenced by the surrounding environment; for example, in the presence of a Mo/Co/S cluster, the desulfurization of this compound proceeds via homolytic C-S bond scission. osti.gov
The alternative, heterolytic cleavage, which would produce a cyclopropylmethyl cation and a thiolate anion, is generally considered less favorable under typical radical-generating conditions. acs.org The lack of products characteristic of carbocation rearrangements, such as cyclobutane (B1203170) derivatives, in many reactions involving this compound supports the predominance of the homolytic pathway. acs.orgpsu.edu
Following homolytic C–S bond cleavage, the cyclopropylmethyl radical is formed. researchgate.netpsu.eduwiley.com This radical is a highly reactive intermediate due to the inherent strain of the three-membered ring. ucl.ac.uk Spectroscopic techniques, particularly electron spin resonance (ESR) spectroscopy, have been instrumental in characterizing this transient species. psu.edumcmaster.ca ESR studies have revealed that the cyclopropylmethyl radical adopts a "bisected" conformation as its preferred geometry. psu.edu In this conformation, the plane of the cyclopropane (B1198618) ring eclipses the p-orbital containing the unpaired electron. This arrangement allows for maximum overlap between the Walsh orbitals of the cyclopropane ring and the singly occupied molecular orbital (SOMO) of the radical center, leading to a degree of electronic stabilization. psu.edu
The spectroscopic signature of the cyclopropylmethyl radical is distinct from its ring-opened isomer, the 3-butenyl radical, allowing for the direct observation of the rearrangement process. mcmaster.caroaldhoffmann.com The ability to distinguish between these two radical species spectroscopically has been crucial for quantifying the kinetics of the ring-opening reaction. mcmaster.ca
Ring-Opening Dynamics of the Cyclopropylmethyl Radical
The significant strain energy of the cyclopropane ring, estimated to be around 115 kJ/mol, provides a powerful thermodynamic driving force for the ring-opening of the cyclopropylmethyl radical. psu.edu This rearrangement is a hallmark of its chemistry and has been extensively studied. psu.eduucl.ac.ukroaldhoffmann.com
The cyclopropylmethyl radical undergoes a rapid and irreversible ring-opening rearrangement to form the more stable, unstrained 3-butenyl radical. psu.eduroaldhoffmann.comrsc.org This process is a classic example of a homoallylic rearrangement, where the bond cleavage occurs at the β-γ position relative to the radical center. rsc.org The transition state for this rearrangement is thought to have some degree of dipolar character. psu.edu The rearrangement is highly exothermic, which contributes to its high rate. psu.edu
The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropane ring. Generally, the ring opens in a manner that leads to the formation of the most stable possible radical. psu.edu For example, if a substituent can stabilize the resulting radical through resonance or hyperconjugation, the ring will cleave to place the radical center at that position. psu.edu
The rate of the cyclopropylmethyl radical ring-opening has been extensively measured and serves as a well-calibrated "radical clock" for timing other fast radical reactions. psu.edumcmaster.ca The rate constant for the rearrangement of the parent cyclopropylmethyl radical to the 3-butenyl radical is on the order of 10⁸ s⁻¹ at room temperature. psu.eduwiley.com
The temperature dependence of the rearrangement rate constant has been determined through kinetic studies, yielding Arrhenius parameters. For example, one study reported the Arrhenius equation for the ring-opening as log(k/s⁻¹) = 13.9 - 7.6/θ, where θ = 2.303RT kcal/mol. mcmaster.ca This demonstrates that the rate of rearrangement increases with temperature, as expected for a thermally activated process.
| Temperature (°C) | Rate Constant (k) / s⁻¹ | Reference |
|---|---|---|
| 25 | ~1.3 x 10⁸ | psu.edu |
| 37 | 1.2 x 10⁸ | psu.edu |
| -24 | ~9.5 x 10⁵ (for the corresponding carbanion) | psu.edu |
Several factors can influence the selectivity and efficiency of the cyclopropylmethyl radical rearrangement:
Substituent Effects: The nature and position of substituents on the cyclopropane ring have a profound impact on the rate and regioselectivity of the ring-opening. psu.edu
Stabilization of the Initial Radical: Substituents that stabilize the initial cyclopropylmethyl radical, such as a phenyl group at the radical center, can decrease the rate of rearrangement due to benzylic stabilization. psu.edu
Stabilization of the Rearranged Radical: Conversely, substituents that stabilize the resulting butenyl radical will accelerate the ring-opening. For instance, a phenyl group on the cyclopropane ring will lead to a faster rearrangement to form a more stable benzylic radical. psu.edu
Stereoelectronic Effects: The stereochemistry of substituents can also play a role. For example, the cis and trans isomers of a 2-methylcyclopropylmethyl radical exhibit different regioselectivities in their ring-opening, a phenomenon that is not yet fully understood. psu.edu
Strain: Increased ring strain in the starting radical can lead to a faster rate of ring-opening. For example, the bicyclo[2.1.0]pent-2-yl radical, which has greater strain than the monocyclic cyclopropylmethyl radical, undergoes ring-opening much more rapidly. psu.edu
Dipolar Factors: The transition state for the ring-opening is believed to have some polar character. psu.edu Therefore, substituents that can stabilize this partial charge separation can influence the rate of rearrangement.
Interception and Trapping of Transient Radical Intermediates
The study of transient radical intermediates derived from this compound is crucial for understanding its reaction mechanisms. Due to their high reactivity and short lifetimes, direct observation of these species is challenging. Therefore, their interception and trapping through chemical and spectroscopic methods are essential investigative tools. The primary radical species of interest are the cyclopropylmethyl radical, formed by C-S bond homolysis, and the corresponding cyclopropylmethanethiyl radical. A significant feature of the cyclopropylmethyl radical is its extremely rapid ring-opening rearrangement to the 3-butenyl radical, which serves as a well-known radical clock. researchgate.netresearchgate.net
Chemical trapping is a primary strategy to intercept the transient radicals generated from this compound before they undergo further reactions, such as rearrangement or decomposition. This typically involves the use of a trapping agent that reacts with the radical to form a stable, characterizable product.
Hydrogen Atom Abstraction:
A common fate for highly reactive radical intermediates is hydrogen atom abstraction. mdpi.com In the context of this compound, if the cyclopropylmethyl radical is formed in the presence of a suitable hydrogen donor (R-H), it can be trapped to form methylcyclopropane (B1196493). The efficiency of this trapping is in direct competition with the radical's rapid ring-opening.
In one study investigating the reaction of this compound on an oxygen-modified molybdenum surface (Mo(110)), the homolytic cleavage of the C-S bond was observed to yield a cyclopropylmethyl radical. This radical was subsequently trapped by abstracting a hydrogen atom from a surface hydroxyl group, leading to the desorption of methylcyclopropane. scispace.com The detection of the unrearranged product provides direct evidence for the transient existence of the cyclopropylmethyl radical.
Spin Trapping:
Spin trapping is a powerful technique for intercepting and stabilizing short-lived radicals to enable their detection, primarily by Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgwikipedia.org This method involves the addition of the transient radical to a diamagnetic "spin trap" molecule, forming a much more persistent nitroxide radical adduct. rsc.org Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.orginterchim.fr
In principle, both the cyclopropylmethanethiyl radical (c-C₃H₅CH₂S•) and the cyclopropylmethyl radical (c-C₃H₅CH₂•) could be intercepted using these agents. However, the extremely fast rate of ring-opening of the cyclopropylmethyl radical (on the order of 10⁸ s⁻¹ at room temperature) presents a significant challenge to trapping the cyclic form. chemrxiv.org The trapping reaction must be faster than the rearrangement to observe the initial radical.
Interestingly, in a study investigating the reaction of dibromobimane (B43652) with various thiols, this compound was used as a mechanistic probe. The researchers noted that no cyclopropyl (B3062369) ring-opened products were observed by ¹H NMR spectroscopy. This led them to conclude that persistent radicals were not formed during the reaction, as any significant formation of the cyclopropylmethyl radical would have led to detectable amounts of the rearranged butenyl product. chemrxiv.org This highlights how the known reactivity of the cyclopropylmethyl radical can be used to infer mechanistic details even when the radical itself is not directly trapped.
The following table summarizes the potential radical intermediates from this compound and the strategies for their interception.
| Radical Intermediate | Formation Pathway | Potential Trapping Strategy | Expected Trapped Product | Challenges |
| Cyclopropylmethanethiyl Radical | S-H bond homolysis | Spin Trapping (e.g., DMPO) | DMPO-thiyl adduct | Identification among other radical adducts |
| Cyclopropylmethyl Radical | C-S bond homolysis | Hydrogen Atom Abstraction | Methylcyclopropane | Competition with rapid ring-opening |
| Cyclopropylmethyl Radical | C-S bond homolysis | Spin Trapping (e.g., PBN, DMPO) | PBN/DMPO-cyclopropylmethyl adduct | Extremely rapid ring-opening to 3-butenyl radical |
| 3-Butenyl Radical | Rearrangement of Cyclopropylmethyl Radical | Hydrogen Atom Abstraction | 1-Butene (B85601) | - |
| 3-Butenyl Radical | Rearrangement of Cyclopropylmethyl Radical | Spin Trapping (e.g., PBN, DMPO) | PBN/DMPO-butenyl adduct | - |
Once a transient radical is trapped, spectroscopic methods are employed to identify and characterize the resulting stable species, providing definitive proof of the intermediate's existence and structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy:
EPR spectroscopy is the most direct method for detecting and characterizing paramagnetic species like nitroxide radical adducts formed from spin trapping. wikipedia.orgresearchgate.net The EPR spectrum of a spin adduct provides information about the type of radical trapped through its g-value and hyperfine coupling constants (hfs). The hfs values arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ³¹P), and the resulting splitting pattern is often characteristic of the trapped radical. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can also be used to characterize the diamagnetic products of radical trapping, such as methylcyclopropane formed from hydrogen atom abstraction. chemrxiv.org In some cases, specialized NMR techniques can be used to study the spin adducts themselves. For example, the use of phosphorus-containing spin traps like 5-diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO) allows for the detection and quantification of different radical adducts using ³¹P NMR spectroscopy, as each adduct often has a unique ³¹P chemical shift. rsc.org
While specific NMR studies detailing the characterization of trapped species from this compound are scarce, the observation of products like methylcyclopropane via ¹H NMR provides indirect but compelling evidence for the interception of the cyclopropylmethyl radical. chemrxiv.org
Mass Spectrometry (MS):
Mass spectrometry is another valuable tool for identifying the products of trapping experiments. It can be used to determine the molecular weight of the trapped species, further confirming their identity. For instance, in studies utilizing novel trapping agents, MS is often used in conjunction with NMR and EPR to fully characterize the resulting adducts. researchgate.net
The following table outlines the spectroscopic techniques and the type of information they provide for the characterization of trapped species derived from this compound.
| Spectroscopic Technique | Type of Trapped Species Analyzed | Information Obtained | Example Application |
| Electron Paramagnetic Resonance (EPR) | Paramagnetic spin adducts (e.g., DMPO adducts) | g-value, hyperfine coupling constants, confirmation of radical identity | Detection of the 3-butenyl radical adduct as evidence of cyclopropylmethyl radical formation and rearrangement. |
| Nuclear Magnetic Resonance (NMR) | Diamagnetic products (e.g., from H-abstraction) | Chemical shifts, coupling constants, structural elucidation | Identification of methylcyclopropane by ¹H NMR to confirm trapping of the unrearranged cyclopropylmethyl radical. chemrxiv.org |
| Mass Spectrometry (MS) | Diamagnetic products and stable adducts | Molecular weight, elemental composition | Confirmation of the mass of trapped products to support structural assignments from NMR and EPR. |
Heterogeneous Catalysis and Surface Reactivity of Cyclopropylmethanethiol
Adsorption Processes of Cyclopropylmethanethiol on Metal Surfaces
The initial interaction between this compound and a metal surface is a critical step that dictates the subsequent reaction pathways. This process is heavily influenced by the composition and structure of the catalytic surface, such as the presence of modifying agents like oxygen.
Formation of Thiolate Adsorbates on Oxygen-Modified Molybdenum Surfaces (Mo(110))
On an oxygen-modified molybdenum (110) surface, the adsorption of this compound leads to the facile cleavage of the S-H bond. acs.orgresearchgate.netacs.org This process results in the formation of two key surface species: a cyclopropylmethyl thiolate (c-C₃H₅CH₂S–) and a surface hydroxyl group (OHₐ). acs.orgresearchgate.netacs.org The thiolate intermediate is bound to the molybdenum surface through the sulfur atom. acs.org This initial dissociation is a common step for thiols on such surfaces and sets the stage for the subsequent desulfurization reactions. acs.orgnih.gov
Interactions with Coadsorbed Species (e.g., Surface Hydroxyl Groups, Atomic Oxygen)
The coadsorbed species formed during the initial adsorption, namely surface hydroxyl groups and atomic oxygen from the modified surface, play a crucial role in the fate of the this compound molecule. acs.orgnih.gov After the initial formation of the thiolate, the subsequent cleavage of the carbon-sulfur bond yields a cyclopropylmethyl radical. acs.orgresearchgate.net This highly reactive intermediate can then interact with the coadsorbed species.
At low temperatures (around 200 K), the cyclopropylmethyl radical readily abstracts a hydrogen atom from a nearby surface hydroxyl group (OHₐ). acs.orgresearchgate.netresearchgate.net This hydrogenation reaction results in the formation of methylcyclopropane (B1196493), which then desorbs from the surface. acs.orgacs.org
At higher temperatures (between 300 and 350 K), a different interaction dominates. The cyclopropylmethyl radical is trapped by surface atomic oxygen, leading to the formation of a C-O bond and a new surface-bound species, methylcyclopropoxide. acs.orgresearchgate.net The efficiency of this trapping process is linked to the availability of open oxygen sites on the surface. researchgate.net
Desulfurization Mechanisms on Catalytic Surfaces
Desulfurization, the removal of sulfur from organosulfur compounds, is a key catalytic process. The study of this compound provides a detailed view of the elementary steps involved, including C-S bond scission and the competitive reactions that follow.
Pathways of Carbon-Sulfur Bond Scission on Mo(110) and Rh(111)
On the Mo(110) surface, the desulfurization of the adsorbed cyclopropylmethyl thiolate proceeds via a homolytic cleavage of the C-S bond. acs.orgresearchgate.net This bond scission occurs at approximately 200 K and generates a transient cyclopropylmethyl radical and adsorbed atomic sulfur. acs.orgresearchgate.net The use of the cyclopropylmethyl group is instrumental here, as its potential for rapid rearrangement to a butenyl radical serves as a "radical clock," confirming the presence of a radical intermediate. researchgate.netacs.org Studies show that modification of the Mo(110) surface with oxygen can reduce the total amount of desulfurization by 35-40% compared to a clean surface. acs.orgresearchgate.net
While extensive research has been conducted on Mo(110), information regarding the specific desulfurization pathways of this compound on Rh(111) is less detailed in the available literature. However, studies on similar molecules provide analogous insights. For instance, research on other alkyl thiols on Rh(111) suggests that C-S bond activation also leads to the formation of surface alkyl species and adsorbed sulfur.
Competitive Reaction Channels: Hydrogenation vs. Surface Trapping of Radicals
Following the C-S bond scission on the oxygen-modified Mo(110) surface, the resulting cyclopropylmethyl radical faces two primary competing reaction pathways, the selectivity of which is highly dependent on temperature. acs.org
Hydrogenation: At lower temperatures (~200 K), the radical is hydrogenated by abstracting a hydrogen atom from a surface hydroxyl group. This pathway leads to the desorption of stable methylcyclopropane without any rearrangement of the cyclopropyl (B3062369) ring. acs.orgresearchgate.net
Surface Trapping: Between 300 K and 350 K, the trapping of the radical by surface oxygen becomes the dominant channel. acs.org This reaction forms a C-O bond, resulting in a surface-bound methylcyclopropoxide. This intermediate can then undergo further reactions, including C-O bond cleavage and rearrangement to linear butenyl species at even higher temperatures (350-430 K). acs.orgresearchgate.net
The competition between these two channels is a key factor in determining the final product distribution. Below is a table summarizing the estimated rate constants for these competitive processes.
| Reaction | Temperature (K) | Estimated Rate Constant (s⁻¹) | Source |
|---|---|---|---|
| Hydrogenation | 200 | > 2.5 x 10⁶ | acs.orgresearchgate.net |
| Hydrogenation | 350 | < 4.73 x 10⁸ | acs.orgresearchgate.net |
| Surface Trapping | 350 | > 4.73 x 10⁸ | acs.orgresearchgate.net |
| Surface Trapping | 430 | < 30.7 x 10⁸ | acs.org |
Influence of Surface Coverage and Temperature on Product Selectivity
Product selectivity in the desulfurization of this compound is critically influenced by both the reaction temperature and the coverage of surface species like oxygen and hydroxyl groups.
Temperature: As established, temperature dictates the dominant reaction channel.
Low Temperature (~200 K): Favors hydrogenation, leading selectively to methylcyclopropane. acs.orgresearchgate.net
Intermediate Temperature (300-350 K): Promotes the trapping of the radical by surface oxygen, forming a surface methylcyclopropoxide. acs.orgresearchgate.net This effectively shifts the product from a desorbed alkane to a surface-bound alkoxide.
High Temperature (350-430 K): The methylcyclopropoxide intermediate itself becomes unstable and reacts further, rearranging into linear C4 species. acs.org
Surface Coverage: The concentration of surface modifiers has a profound effect on selectivity.
Oxygen Coverage: The reaction of this compound on an oxygen-precovered Mo(110) surface opens the C-O bond formation channel, which is absent on the clean surface. This modification also suppresses non-selective decomposition, which accounts for about 25% of the reaction on clean Mo(110). acs.orgresearchgate.net The competition between hydrogenation and trapping is dependent on the availability of both hydroxyl groups and atomic oxygen sites. acs.orgresearchgate.net
Hydroxyl Coverage: The presence of surface hydroxyl groups is essential for the low-temperature hydrogenation pathway. acs.orgresearchgate.net Studies on analogous thiols have shown that as hydroxyl coverage increases, the production of hydrogenated products (like methane (B114726) from methyl thiolate) is enhanced relative to the formation of radical-derived products. nih.gov
Sulfur Coverage: The desulfurization process deposits atomic sulfur on the surface, with a coverage of approximately 0.2 monolayers reported. acs.org This self-poisoning can alter the reactivity of the surface for subsequent reactions.
| Temperature Range (K) | Dominant Process | Key Products/Intermediates | Source |
|---|---|---|---|
| ~200 | C-S Bond Scission & Hydrogenation | Methylcyclopropane (gas), Surface Sulfur | acs.orgresearchgate.net |
| 300 - 350 | Radical Trapping by Surface Oxygen | Surface Methylcyclopropoxide | acs.orgresearchgate.net |
| 350 - 430 | Rearrangement of Alkoxide | Surface Butenyl Radical, Linear Alkoxides | acs.org |
Probing Radical-Surface Interactions with this compound
The study of transient, highly reactive species such as radicals on catalytic surfaces is fundamental to understanding reaction mechanisms in heterogeneous catalysis. This compound has emerged as a crucial tool in this field, serving as a "radical clock" to probe the dynamics of radical-surface interactions. The inherent strain in its cyclopropyl ring leads to a well-characterized, rapid ring-opening rearrangement of the corresponding cyclopropylmethyl radical. This known rearrangement rate provides a benchmark against which the rates of surface-mediated reactions, such as hydrogenation and trapping, can be measured, offering unique insights into the lifetimes and reactivity of radicals confined to a surface.
Radical Residence Times on Catalytic Surfaces
The use of this compound on catalytic surfaces, particularly on well-defined single crystals like oxygen-modified Mo(110), allows for the direct investigation of radical residence times. acs.orgacs.org Upon adsorption on O-covered Mo(110), this compound forms a thiolate intermediate. acs.orgresearchgate.net Around 200 K, the C–S bond in this thiolate undergoes homolytic cleavage, generating a cyclopropylmethyl radical on the surface. acs.orgacs.orgresearchgate.net This radical is a classic "radical clock" because it is known to undergo a rapid, unimolecular ring-opening rearrangement to the 3-butenyl radical. researchgate.netlookchem.com
The fate of this surface-generated radical provides a temporal gauge of its interaction with the catalyst. If the radical is hydrogenated and desorbs from the surface faster than its rearrangement rate, the primary product detected in the gas phase is methylcyclopropane. acs.orgacs.org This is precisely what is observed at low temperatures (around 200 K), where the cyclopropylmethyl radical abstracts a hydrogen atom from surface hydroxyl groups and desorbs without rearranging. acs.orgresearchgate.netresearchgate.net The detection of unrearranged product signifies that the radical's residence time on the surface is shorter than the timescale of its rearrangement, which is on the order of nanoseconds in the solution phase. researchgate.netacs.org
By observing the product distribution as a function of temperature, researchers can establish limits for the rate constants of competing surface reaction channels. acs.orgresearchgate.net For instance, the absence of rearranged products at 200 K allows for the estimation of a lower limit for the hydrogenation rate constant. acs.org Conversely, at higher temperatures (300-350 K), trapping of the unrearranged radical by surface oxygen to form a methylcyclopropoxide species becomes a competitive pathway. acs.orgresearchgate.net This allows for the estimation of rate constants for both hydrogenation and surface trapping. acs.org
Table 1: Estimated Rate Constant Limits for Cyclopropylmethyl Radical Reactions on O-Mo(110) This table presents the estimated limits for the rate constants of hydrogenation and trapping of the cyclopropylmethyl radical on an oxygen-modified Mo(110) surface at different temperatures. The data is derived from studies where the lack of radical rearrangement provides a kinetic benchmark. acs.orgresearchgate.net
| Temperature (K) | Reaction | Rate Constant (k) Limit (s⁻¹) |
| 200 | Hydrogenation | > 2.5 x 10⁶ |
| 350 | Hydrogenation | < 4.73 x 10⁸ |
| 350 | Trapping | > 4.73 x 10⁸ |
| 430 | Trapping | < 30.7 x 10⁸ |
Molecular Orientation Effects on Surface-Confined Radical Reactions
The reactivity of radicals on surfaces is not only governed by their intrinsic lifetimes but also by their orientation relative to the surface and co-adsorbed species. acs.org Molecular confinement on a solid surface can impose significant constraints on reaction pathways, a phenomenon that is critical for understanding selectivity in heterogeneous catalysis. researchgate.netrsc.org For the cyclopropylmethyl radical generated on the Mo(110) surface, its orientation will dictate the accessibility of reaction partners, such as surface hydrogen atoms or oxygen sites. acs.org
Studies on self-assembled monolayers (SAMs) have demonstrated that the orientation of adsorbed molecules directly impacts subsequent radical reactions. For example, in n-dodecanethiolate SAMs on gold surfaces, the orientation of the alkyl chains influences whether the thiyl radicals, formed upon S-Au bond cleavage, react with each other to form disulfides or with neighboring alkyl chains. researchgate.net While not directly involving this compound, these findings underscore a general principle applicable to its surface chemistry.
In the context of this compound on Mo(110), the initial adsorption geometry of the parent thiol dictates the position and orientation of the resulting thiolate. This, in turn, influences the trajectory of the cyclopropylmethyl radical upon C-S bond scission. For the radical to be hydrogenated, it must be oriented in a way that allows for efficient interaction with a surface hydroxyl group. acs.org If its orientation favors interaction with a surface oxygen atom, trapping to form an alkoxide is more likely. acs.orgresearchgate.net Therefore, the anisotropy of the catalytic surface can impose a "self-directed" control over the reaction, channeling the surface-confined radical towards a specific product. researchgate.net
Analogous Reactions with Related Alkyl Thiols and Halides on Surfaces (e.g., 3-Butene-1-thiol (B12123882), Cyclopropylmethyl Bromide, t-Butanethiol)
To further elucidate the mechanisms of surface reactions, the reactivity of this compound is often compared with that of structurally related molecules. These analogous systems help to distinguish between different potential reaction intermediates (e.g., radicals versus cations) and to understand the role of the leaving group and molecular structure in determining the reaction pathway.
3-Butene-1-thiol: The desulfurization of 3-butene-1-thiol on Mo(110) serves as a critical point of comparison for the this compound reaction. acs.orgosti.govscispace.com If the C-S bond cleavage were heterolytic, it would produce a primary carbocation that could rearrange, leading to a mixture of products including cyclobutane (B1203170) and methylcyclopropane. acs.org However, the experimental results show that the reaction of 3-butene-1-thiol on Mo(110) primarily yields 1-butene (B85601) and 1,3-butadiene (B125203). acs.org This product distribution is consistent with a mechanism involving the formation of a 3-buten-1-yl radical via homolytic C-S bond cleavage, followed by hydrogenation or dehydrogenation. acs.org The absence of cyclized products from the 3-butene-1-thiol reaction provides strong evidence against a cationic intermediate and supports the radical-based mechanism proposed for this compound desulfurization on the same surface. lookchem.comacs.org
Cyclopropylmethyl Bromide: Alkyl halides are frequently used as alternative precursors for generating radical species on surfaces. The reaction of cyclopropylmethyl bromide (bromomethylcyclopropane) on oxygen-covered Mo(110) offers another perspective on the cyclopropylmethyl radical's surface chemistry. researchgate.netlifechempharma.com In this case, C-Br bond dissociation occurs at around 220 K. researchgate.net However, instead of immediate radical reactions, the initial step is a displacement of bromine by surface oxygen, yielding an adsorbed methylcyclopropoxide species. researchgate.net The C-O bond of this surface alkoxide is much more stable, only cleaving at around 400 K to generate the transient cyclopropylmethyl radical. researchgate.net At this higher temperature, the radical's lifetime is sufficient for it to rearrange to the butenyl radical, which is then trapped on the surface. researchgate.net This contrasts with the low-temperature reaction of this compound, where the radical is formed and reacts before rearrangement can occur. acs.orgresearchgate.net
t-Butanethiol: The study of t-butanethiol (2-methyl-2-propanethiol) provides insights into how the structure of the alkyl group affects desulfurization. Like other thiols, it reacts on Mo(110) surfaces. acs.org Its tertiary structure makes it a useful comparison to the primary this compound. On various catalysts, the conversion of butanethiols is an important model reaction. cdnsciencepub.comresearchgate.netosti.gov The desulfurization of t-butanethiol, similar to other thiols on Mo(110), is believed to proceed through a thiolate intermediate. The stability and subsequent reaction pathways of the resulting t-butyl radical compared to the cyclopropylmethyl radical offer further understanding of how radical structure influences surface reactivity.
Table 2: Comparison of Surface Reactions of this compound and Analogous Compounds on Mo(110) This table summarizes the key reaction steps and major products for this compound and related compounds on Mo(110) surfaces, highlighting the mechanistic insights gained from their comparative analysis.
| Compound | Surface Condition | Initial Step (Adsorption) | Key Intermediate | Primary Products | Mechanistic Insight |
| This compound | O-Mo(110) | Forms thiolate and surface -OH acs.orgresearchgate.net | Cyclopropylmethyl radical acs.orgresearchgate.net | Methylcyclopropane (unrearranged), Methylcyclopropoxide (trapped) acs.org | Proves radical mechanism; radical residence time is short at low T. acs.orgresearchgate.net |
| 3-Butene-1-thiol | Mo(110) | Forms thiolate lookchem.comacs.org | 3-Buten-1-yl radical acs.org | 1-Butene, 1,3-Butadiene acs.org | Supports radical pathway over cationic alternative. acs.org |
| Cyclopropylmethyl Bromide | O-Mo(110) | Br displacement by surface O researchgate.net | Methylcyclopropoxide, then Cyclopropylmethyl radical researchgate.net | Surface-bound butenyl species (rearranged and trapped) researchgate.net | Demonstrates influence of leaving group and intermediate stability. researchgate.net |
| t-Butanethiol | Mo(110) | Forms thiolate acs.org | t-Butyl radical | Isobutylene, Isobutane | Comparison for alkyl group structure effects on radical stability and reaction pathways. |
Mechanistic Implications for Industrial Hydrodesulfurization (HDS) Processes
Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from petroleum feedstocks using heterogeneous catalysts, typically sulfided Co-Mo or Ni-Mo on an alumina (B75360) support. researchgate.netwikipedia.org Understanding the fundamental mechanisms of C-S bond cleavage is essential for designing more efficient HDS catalysts. osti.govacs.org Surface science studies on well-defined model systems, such as the Mo(110) surface, provide invaluable, atomistic-level insights into the complex reactions that occur on industrial catalysts. acs.orgresearchgate.net
Furthermore, these model studies highlight the role of the catalyst surface not just in breaking the C-S bond but also in mediating the fate of the resulting hydrocarbon fragment. acs.orgresearchgate.net The competition between hydrogenation, dehydrogenation, and trapping on the surface determines the final product distribution and selectivity. acs.org For example, the finding that surface oxygen can trap radicals to form alkoxides suggests that the specific composition of the catalyst surface, including the presence of promoters or different surface sites, can steer the reaction toward different outcomes. acs.org In industrial HDS, the active sites are considered to be sulfur vacancies on the MoS₂ edges. researchgate.net The reactions of thiols on these model surfaces provide a framework for understanding how alkyl groups interact with these vacancies following C-S bond cleavage. researchgate.netresearchgate.net While the chemistry on a Mo(110) single crystal differs from that on a high-surface-area sulfided catalyst, the fundamental steps of thiolate formation, C-S bond scission, and subsequent radical reactions provide a crucial foundation for building more comprehensive models of industrial HDS catalysis. lookchem.comresearchgate.net
Reactivity of Cyclopropylmethanethiol in Solution and Organometallic Systems
Reactions with Transition Metal Complexes (e.g., Iron Complexes)
The interaction of cyclopropylmethanethiol with transition metal complexes, especially iron-sulfur clusters which are relevant to biological systems, provides significant insights into fundamental chemical transformations.
The cleavage of the carbon-sulfur (C-S) bond in this compound can be induced by certain transition metal complexes. For instance, the reaction of sodium cyclopropylmethanethiolate with a diketiminate-supported diiron(II) hydride dimer results in the cleavage of the C-S bond. nih.gov This process is a key step in the formation of iron-sulfide complexes from thiolates. nih.gov The study of such reactions is crucial for understanding the mechanisms of desulfurization processes and the assembly of iron-sulfur clusters, which are ubiquitous in nature. nih.govethz.chrsc.org The cleavage is often homolytic, leading to the formation of radical species. nih.gov
A significant finding in the reaction of cyclopropylmethanethiolate with a diiron hydride complex is the definitive evidence for the formation of an alkyl radical intermediate. nih.gov The generation of a cyclopropylmethyl radical is confirmed through a "radical clock" experiment. This radical is known to undergo a very rapid ring-opening rearrangement to form the 1-butenyl radical. nih.govwikipedia.org In the reaction with the diiron complex, the detection of 1-butene (B85601) as a product strongly supports the transient existence of the cyclopropylmethyl radical, which rearranges before it can be trapped in its cyclic form. nih.gov This observation is a cornerstone in elucidating the reaction mechanism, pointing away from a concerted sulfur transfer and towards a stepwise pathway involving radical intermediates. nih.gov
| Step | Description |
| 1 | Reaction of the iron hydride complex with cyclopropylmethanethiolate. |
| 2 | Homolytic cleavage of the C-S bond to form a cyclopropylmethyl radical and an iron-thiolate species. |
| 3 | Rapid ring-opening of the cyclopropylmethyl radical to the 1-butenyl radical. |
| 4 | The 1-butenyl radical abstracts a hydrogen atom from the iron complex. |
| 5 | Formation of 1-butene and the final iron-sulfide-hydride complex. |
| This table provides a simplified overview of the reaction pathway. |
Following the generation of the alkyl radical, the formation of the corresponding alkane occurs via a hydride transfer mechanism. In the context of the diiron complex study, the 1-butenyl radical, formed from the ring-opening of the cyclopropylmethyl radical, abstracts a hydrogen atom from the iron hydride complex. nih.gov This results in the formation of 1-butene. nih.gov Deuterium labeling studies have confirmed that one of the hydride ligands from the initial iron complex is transferred to the alkyl group of the thiolate. nih.gov
This hydride transfer from a metal complex to a radical species is a fundamental step in many catalytic cycles. chemrxiv.orgresearchgate.net The efficiency and pathway of this transfer can be influenced by the electronic and steric properties of the metal complex. researchgate.net The observation of 1-butene as the major organic product, alongside a minor amount of methylcyclopropane (B1196493) (formed from the direct trapping of the unrearranged cyclopropylmethyl radical), provides quantitative insight into the competition between the radical rearrangement and the hydride transfer steps. nih.gov
This compound as a Probe for Radical Pathways in Solution-Phase Reactions
The defining feature of this compound as a mechanistic probe is the extremely fast, unimolecular ring-opening of its corresponding radical. The cyclopropylmethyl radical rearranges to the 1-butenyl radical with a known, rapid rate constant (on the order of 10⁸ s⁻¹ at room temperature). nih.govwikipedia.org This well-calibrated "radical clock" allows for the detection of radical intermediates in a variety of chemical reactions. wikipedia.org
If a reaction involving this compound proceeds through a radical pathway where the cyclopropylmethyl radical is formed, the detection of ring-opened products, such as 1-butene or its derivatives, serves as strong evidence for that mechanism. nih.gov The ratio of the unrearranged (cyclopropyl) to rearranged (butenyl) products can provide kinetic information about the lifetime of the radical intermediate and the rates of competing trapping reactions. wikipedia.org This technique has been widely applied in studying reaction mechanisms in both solution and on surfaces. acs.orgresearchgate.net
Intermolecular Reactions with Electrophilic Probes for Sulfur Species (e.g., Dibromobimane)
The reactivity of the thiol group in this compound can also be explored using electrophilic probes. Dibromobimane (B43652) (dBB) is a reagent used to detect and quantify sulfhydryl compounds. researchgate.netechelon-inc.com The reaction of dBB with thiols can potentially proceed through different pathways.
In a study investigating the mechanism of sulfur extrusion by dBB from various thiols, this compound was used as a substrate to test for a radical pathway. researchgate.net The rationale was that if a cyclopropylmethyl radical were generated, it would rapidly rearrange to the open-chain butenyl radical, leading to the formation of a corresponding ring-opened product. researchgate.net However, the experimental results showed that the reaction of this compound with dBB yielded the expected bimane thioether (BTE) product without any evidence of cyclopropyl (B3062369) ring opening. researchgate.net This finding strongly suggests that the reaction does not proceed through a free radical mechanism involving the homolytic cleavage of the C-S bond. researchgate.net Instead, it is indicative of a nucleophilic substitution pathway where the thiol attacks the electrophilic bromine of the dibromobimane.
This use of this compound demonstrates its utility not only in confirming radical pathways but also in ruling them out, thereby helping to elucidate the mechanisms of complex chemical transformations.
Advanced Spectroscopic and Computational Characterization Methodologies
Spectroscopic Techniques for Investigating Cyclopropylmethanethiol Reactivity
Spectroscopy is a powerful tool for probing the fundamental properties of molecules. In the context of this compound, various spectroscopic techniques can be employed to investigate its reactivity, surface chemistry, and the formation of transient species.
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly sensitive surface analytical technique used to study the vibrational modes of molecules adsorbed on solid surfaces. For this compound, HREELS can provide critical information about its adsorption geometry, the integrity of the cyclopropyl (B3062369) ring upon surface binding, and the nature of the sulfur-surface bond.
When a low-energy electron beam interacts with a surface coated with this compound, the electrons can lose energy by exciting the vibrational modes of the adsorbate. An analysis of the energy loss spectrum reveals the characteristic vibrational frequencies. Self-assembled monolayers (SAMs) of thiols on metal surfaces are a well-studied area where HREELS provides significant insights. The technique can distinguish between different surface species and their orientations.
Key Research Findings from HREELS Studies on Related Thiols:
Adsorption on Metal Surfaces: Studies on the adsorption of alkanethiols on gold surfaces have shown that the S-H bond is typically cleaved upon adsorption, leading to the formation of a thiolate species bound to the surface. HREELS can confirm this by the disappearance of the ν(S-H) vibrational mode.
Molecular Orientation: The relative intensities of the vibrational modes in the HREELS spectrum can provide information about the orientation of the adsorbed molecule relative to the surface plane, based on the surface selection rule.
Surface Defects and Dynamics: HREELS can also be used to probe defects and dynamic processes within self-assembled monolayers.
Table 1: Expected Vibrational Modes for this compound Adsorbed on a Gold Surface in a Hypothetical HREELS Experiment.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Comments |
| ν(C-H) of cyclopropyl | ~3000-3100 | Stretching vibrations of C-H bonds in the cyclopropyl ring. |
| ν(C-H) of methylene (B1212753) | ~2850-2960 | Asymmetric and symmetric stretching of the CH₂ group. |
| ν(C-S) | ~600-700 | Stretching vibration of the carbon-sulfur bond. |
| Ring deformation | ~800-1050 | Characteristic vibrational modes of the cyclopropyl ring. |
| Au-S stretch | ~200-300 | Vibration of the newly formed gold-sulfur bond. |
Temperature Programmed Desorption (TPD) and Temperature Programmed Reaction (TPR) for Desorption Kinetics and Product Evolution
Temperature Programmed Desorption (TPD) and Temperature Programmed Reaction (TPR) are powerful techniques for studying the kinetics of desorption and surface reactions of adsorbed species. In a TPD experiment, a surface with an adsorbate is heated at a controlled rate, and the desorbing species are monitored, typically with a mass spectrometer.
For this compound adsorbed on a catalyst surface, TPD can be used to determine the binding energy of the molecule to the surface. The temperature at which desorption occurs is related to the strength of the surface-adsorbate bond. Multiple desorption peaks would indicate the presence of different binding sites or surface species.
TPR, a variation of TPD, is used when the adsorbed species undergoes a reaction on the surface upon heating. The evolution of reaction products is monitored as a function of temperature. This can provide valuable information about reaction pathways and the stability of surface intermediates. For instance, the decomposition or rearrangement of the cyclopropylmethyl group on a catalytic surface could be studied using TPR.
Key Research Findings from TPD/TPR Studies on Related Thiols:
Desorption of Alkanethiols from Gold: TPD studies of alkanethiols on gold surfaces often show that desorption occurs at different temperatures corresponding to molecules in different surface environments (e.g., at terrace sites versus defect sites).
Surface Reactions: In some cases, thiols can undergo reactions on surfaces upon heating, such as C-S bond cleavage or dehydrogenation, which can be monitored by the evolution of specific products in a TPR experiment.
A hypothetical TPD experiment of this compound from a surface could reveal information about its binding energy. If decomposition occurs, TPR would show the desorption of fragments such as cyclopropane (B1198618), propene, or methane (B114726) at specific temperatures, providing insight into the reaction mechanism.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates.
In the context of this compound, ESR can be used to detect and characterize radical species that may form during chemical reactions or upon irradiation. For example, the homolytic cleavage of the S-H bond would generate a cyclopropylmethanethiyl radical. Furthermore, the cyclopropylmethyl radical is known to undergo a very rapid ring-opening rearrangement to the 3-butenyl radical, a process that could potentially be studied by ESR if the radical intermediates can be trapped and observed.
Key Research Findings from ESR Studies on Related Radicals:
Sulfur-Centered Radicals: ESR studies of various organic thiols have characterized the corresponding thiyl radicals, which typically exhibit g-values slightly greater than the free electron value and show hyperfine coupling to nearby protons.
Cyclopropylcarbinyl Radical: The cyclopropylcarbinyl radical has been studied extensively by ESR. Its spectrum and the kinetics of its ring-opening are well-documented.
While direct ESR studies on this compound radicals are not prevalent in the literature, the technique would be highly applicable to investigate their formation and subsequent reactions. The hyperfine coupling constants and g-factors obtained from an ESR spectrum would provide detailed information about the electronic structure of the radical intermediate.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
For this compound, ¹H NMR would show characteristic signals for the protons on the cyclopropyl ring and the methylene group adjacent to the sulfur atom. The chemical shifts and coupling constants of the cyclopropyl protons are particularly informative about the substitution pattern and stereochemistry. The proton of the thiol group would appear as a distinct signal, the chemical shift of which can be dependent on concentration and solvent due to hydrogen bonding.
¹³C NMR would provide information on the number of unique carbon atoms and their chemical environment. The carbons of the cyclopropyl ring and the methylene carbon would have characteristic chemical shifts.
Predicted NMR Data for this compound:
Based on known chemical shift ranges for similar structural motifs, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Table 2: Predicted ¹H NMR Spectral Data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| SH | 1.0 - 2.0 | Triplet | ~8 |
| CH₂ | 2.4 - 2.6 | Doublet | ~7 |
| CH (cyclopropyl) | 0.8 - 1.2 | Multiplet | - |
| CH₂ (cyclopropyl) | 0.2 - 0.6 | Multiplet | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₂-S | 25 - 35 |
| CH (cyclopropyl) | 10 - 20 |
| CH₂ (cyclopropyl) | 5 - 15 |
Infrared (IR) Spectroscopy for Molecular Vibrations and Surface Adsorbates
Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would show characteristic absorption bands for the S-H, C-S, and C-H bonds, as well as the vibrations of the cyclopropyl ring. The S-H stretching vibration is typically a weak but sharp band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration appears in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring are found at higher wavenumbers (>3000 cm⁻¹) compared to those in alkanes, which is a characteristic feature of strained ring systems.
IR spectroscopy is also a valuable tool for studying surface adsorbates, often in the form of Reflection-Absorption Infrared Spectroscopy (RAIRS). For this compound adsorbed on a surface, the disappearance of the S-H stretching band and shifts in the positions of other vibrational bands can provide evidence for the formation of a thiolate and its interaction with the surface.
Predicted IR Absorption Bands for this compound:
Table 4: Predicted Key Infrared Absorption Frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (cyclopropyl) | 3000 - 3100 | Medium |
| C-H stretch (methylene) | 2850 - 2960 | Medium |
| S-H stretch | 2550 - 2600 | Weak |
| CH₂ scissoring | ~1450 | Medium |
| Cyclopropyl ring deformation | 1000 - 1050 | Medium |
| C-S stretch | 600 - 800 | Weak-Medium |
Computational Chemistry for Mechanistic Elucidation
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the electronic structure of molecules. Methods like Density Functional Theory (DFT) can provide detailed insights into the reactivity of this compound at a molecular level.
Computational studies can be used to:
Model Reaction Pathways: The mechanisms of reactions involving this compound, such as its oxidation, addition to unsaturated systems, or behavior on catalytic surfaces, can be mapped out. Transition state structures can be located, and activation energies can be calculated, providing a quantitative understanding of reaction kinetics.
Predict Spectroscopic Data: Computational methods can be used to predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. These theoretical predictions can aid in the interpretation of experimental spectra and the assignment of complex spectral features.
Investigate Electronic Properties: The electronic structure of this compound, including its molecular orbitals (HOMO, LUMO), charge distribution, and bond strengths, can be analyzed. This information is crucial for understanding its reactivity and chemical behavior. For instance, computational studies on the reactivity of various thiols have provided insights into their nucleophilicity and their role in biochemical processes.
While specific computational studies focused solely on this compound are not widely reported, the methodologies are well-established and could be readily applied to investigate its properties and reaction mechanisms, complementing experimental findings and providing a deeper understanding of this fascinating molecule.
Density Functional Theory (DFT) for Reaction Energetics, Geometries, and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic pathways of reactions involving cyclopropane derivatives. researchgate.net DFT calculations allow for the accurate prediction of molecular geometries, reaction energetics, and the structures of transition states, which are crucial for understanding reaction kinetics and selectivity.
In the context of this compound, DFT can be employed to model various transformations, such as the nucleophilic ring-opening of donor-acceptor cyclopropanes. researchgate.net Computational studies have demonstrated a good qualitative correlation between experimentally observed reactivity and calculated energy barriers for such reactions. researchgate.net For instance, DFT calculations can predict the activation energies for different potential pathways, thereby identifying the most favorable reaction mechanism.
The choice of functional and basis set is critical for obtaining accurate results. A variety of functionals, ranging from hybrid functionals like B3LYP to more recent developments, are available and their performance can be benchmarked against experimental data or higher-level computational methods. osti.govchemrxiv.org Solvation models, such as the Conductor-Like Polarizable Continuum Model (C-PCM), can also be incorporated to simulate reaction conditions in different solvents. nih.gov
Table 1: Representative DFT Functionals for Reaction Mechanism Studies
| Functional | Type | Key Features |
|---|---|---|
| B3LYP | Hybrid | Widely used, provides a good balance of accuracy and computational cost. nih.gov |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. researchgate.net |
| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion correction, suitable for systems where dispersion forces are important. osti.gov |
Ab Initio Molecular Orbital Calculations for Radical Transformations
The cyclopropylmethyl moiety is known to undergo rapid ring-opening upon the formation of a radical at the methylene carbon. nih.gov Ab initio molecular orbital calculations are instrumental in studying the kinetics and thermodynamics of such radical transformations. wayne.eduwayne.edu These methods, based on first principles of quantum mechanics, provide a detailed picture of the electronic structure changes during a reaction. dtic.mil
For the cyclopropylcarbinyl radical, a close analog of the radical derived from this compound, ab initio calculations have been used to determine the barrier heights for ring-opening. wayne.eduwayne.edu Different levels of theory, such as Unrestricted Hartree-Fock (UHF), Møller-Plesset perturbation theory (MP2), and more advanced methods like G2 theory, have been applied to compute these energy barriers with good agreement with experimental data. wayne.edu
These calculations can also elucidate the effects of substituents on the radical's reactivity. For example, studies have shown that substituents on the cyclopropane ring can significantly influence the rate of ring-opening by stabilizing or destabilizing the transition state. wayne.edu
Table 2: Calculated Barrier Heights for Cyclopropylcarbinyl Radical Ring Opening
| Level of Theory | Barrier Height (kcal/mol) | Reference |
|---|---|---|
| G2 | 7.89 | wayne.edu |
| UMP2/6-31G//UHF/6-31G | Varies with substituent | wayne.edu |
| PMP2/6-31G//UHF/6-31G | Varies with substituent | wayne.edu |
Computational Studies on Metal-Thiolate Interactions and Bond Dissociation Energies
The interaction of the thiol group in this compound with metal centers is of significant interest in areas such as catalysis and materials science. Computational methods can provide valuable insights into the nature of metal-thiolate bonds and their corresponding bond dissociation energies (BDEs).
DFT calculations are commonly used to model the geometry and electronic structure of metal-thiolate complexes. researchgate.net These studies can help in understanding the strength and nature of the coordination bond. The choice of an appropriate level of theory and basis set is crucial for accurately describing these interactions. researchgate.net
The bond dissociation energy of the S-H bond in this compound is a key parameter in understanding its antioxidant activity and its role in radical reactions. Computational chemistry offers reliable methods for calculating BDEs. youtube.com Various DFT functionals have been benchmarked for their accuracy in predicting BDEs of X-H bonds (where X can be S, O, N, or C). researchgate.net These calculations typically involve computing the enthalpies of the parent molecule, the resulting radical, and the hydrogen atom. ugm.ac.id
Table 3: Computational Methods for Bond Dissociation Energy (BDE) Calculation
| Method | Key Features |
|---|---|
| DFT (e.g., M06-2X, B3LYP) | Offers a good compromise between accuracy and computational cost for BDE calculations of various bonds. researchgate.net |
| High-level ab initio (e.g., G3, W1) | Provides high accuracy for BDE calculations, often used for benchmarking. nih.gov |
| Machine Learning Models | Emerging methods trained on large datasets of quantum chemical calculations for rapid BDE prediction. chemrxiv.org |
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules at interfaces, which is relevant for understanding the properties of this compound in multiphase systems, such as in emulsions or on surfaces. researchgate.netresearchgate.net MD simulations solve the classical equations of motion for a system of atoms and molecules, providing a dynamic picture of their interactions and organization. mdpi.com
For thiol-containing molecules, MD simulations can be used to study their adsorption on metal surfaces, their orientation at liquid-liquid interfaces, and their aggregation behavior. nih.gov These simulations can provide insights into the formation of self-assembled monolayers (SAMs) and the role of intermolecular forces in these processes. The choice of force field is a critical aspect of MD simulations, as it determines the accuracy of the calculated properties.
MD simulations can be used to compute various interfacial properties, such as interfacial tension, density profiles, and the orientation of molecules at the interface. mdpi.com This information is valuable for understanding how this compound might modify the properties of interfaces.
Chromatographic and Mass Spectrometric Analysis of Reaction Products
The analysis of reaction mixtures containing this compound and its transformation products often requires the use of powerful separation and detection techniques. Gas chromatography and liquid chromatography coupled with mass spectrometry are indispensable tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Given the likely volatility of this compound and many of its potential reaction products, GC-MS is an ideal analytical method. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that can be used for identification. nasa.gov
The choice of the GC column is important for achieving good separation of isomers and other closely related compounds. nih.gov Various stationary phases are available, and the selection depends on the polarity of the analytes. For complex mixtures, multidimensional GC can provide enhanced resolution. On-line GC-MS analysis can also be used to monitor the products of catalytic reactions in real-time. researchgate.net
Table 4: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Description |
|---|---|
| Column | Typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. |
| Carrier Gas | Helium is commonly used. researchgate.net |
| Injection Mode | Split or splitless injection depending on the concentration of the analytes. |
| Oven Temperature Program | A temperature gradient is used to elute compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) is the most common mode for generating reproducible mass spectra. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For less volatile or thermally labile products that may arise from reactions of this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. sfrbm.org LC separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase. acs.org The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.
The analysis of thiols by LC-MS can sometimes be challenging due to their potential for oxidation and their relatively low ionization efficiency. researchgate.net To overcome these issues, derivatization of the thiol group is often employed. acs.org Derivatizing agents can be used to introduce a readily ionizable moiety or a chromophore for improved detection. bohrium.com
High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the elemental composition determination of unknown products. acs.org Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting a selected precursor ion. researchgate.net
Table 5: Common Derivatization Reagents for Thiols in LC-MS Analysis
| Reagent | Reaction Type | Purpose |
|---|---|---|
| N-ethylmaleimide | Michael addition | Improves ionization efficiency and chromatographic retention. researchgate.net |
| Monobromobimane | Nucleophilic substitution | Forms a fluorescent derivative for sensitive detection. bohrium.com |
| Iodoacetamide | Alkylation | Protects the thiol group from oxidation. researchgate.net |
Future Research Directions and Emerging Opportunities in Cyclopropylmethanethiol Chemistry
Development of Novel Catalytic Systems for Selective Transformations of Cyclopropylmethanethiol
The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that can selectively activate either the cyclopropane (B1198618) ring or the thiol group, or orchestrate tandem reactions involving both.
Homogeneous and heterogeneous catalysts are crucial for achieving high selectivity and efficiency in chemical transformations. mdpi.com For instance, transition metal catalysts, particularly those based on palladium, nickel, copper, and rhodium, are well-suited for mediating ring-opening reactions of cyclopropanes. A key research avenue will be the design of ligand-metal complexes that can control the regioselectivity and stereoselectivity of these transformations when reacting with various nucleophiles and electrophiles. For example, Cu(OTf)₂ has been shown to catalyze the ring-opening of donor-acceptor cyclopropanes with S-nucleophiles. rsc.org Similarly, acid-catalyzed systems, such as the reusable Amberlyst-35 resin, have been effective in synthesizing arylthio-cyclopropyl compounds, demonstrating the potential for developing more sustainable and scalable processes. mdpi.com
Future work should aim to develop catalysts for unprecedented transformations, such as asymmetric ring-opening cross-coupling reactions, that would allow for the enantioselective construction of complex chiral molecules. The development of dual-catalytic systems, where one catalyst activates the thiol for addition while another facilitates a subsequent cyclopropane modification, could lead to highly complex molecular architectures in a single step.
| Catalyst Type | Potential Transformation | Key Advantages |
| Transition Metals (Pd, Ni, Cu, Rh) | Asymmetric ring-opening, Cross-coupling reactions | High selectivity, Control over stereochemistry, Wide substrate scope |
| Acid Catalysts (e.g., Amberlyst) | Ring-opening with nucleophiles | Reusability, Scalability, Mild reaction conditions mdpi.com |
| Photoredox Catalysts | Radical-mediated transformations, Thiol-ene reactions | Mild conditions, High functional group tolerance, Access to unique reaction pathways |
| Enzymatic Catalysts | Biocatalytic desymmetrization, Kinetic resolution | High enantioselectivity, Environmentally benign, Reactions under physiological conditions |
Exploration of this compound in Biomimetic Systems and Biological Contexts
The structural motifs present in this compound are relevant to biological chemistry. The thiol group is a key functional group in biochemistry, most notably in the amino acid cysteine, which plays critical roles in protein structure and enzyme catalysis. nih.gov Thiyl radicals, generated from thiols, are crucial reactive species in various biological processes. nih.gov
An emerging area of interest is the use of this compound in biomimetic systems to probe or mimic biological processes. nih.gov For example, the cyclopropyl (B3062369) group can act as a mechanistic probe. The radical-induced ring-opening of a cyclopropane is a well-known "radical clock" reaction, which can be used to study the kinetics of radical intermediates in biological systems. acs.org A reaction between a model thiol and a cyclopropane substrate has been designed to substantiate the generation of radical intermediates, a process relevant to understanding oxidative stress. acs.org
Future research could involve incorporating this compound into peptides or other biomolecules to create novel probes for studying enzyme mechanisms, particularly those involving radical chemistry or nucleophilic attack by cysteine residues. Furthermore, the unique properties of this compound could be harnessed in the design of novel therapeutic agents or drug delivery systems. longdom.orgnih.gov For instance, the cyclopropylamine (B47189) moiety, structurally related to this compound, is a key component in various pharmaceuticals. longdom.org Exploring the bioisosteric replacement of other functional groups with this compound could lead to new classes of bioactive compounds.
Advancements in In Situ Spectroscopic Techniques for Real-Time Monitoring of Reactions
A deep understanding of the reaction mechanisms involving this compound requires the ability to monitor these reactions in real-time. Advancements in in situ spectroscopic techniques are critical for identifying transient intermediates, determining reaction kinetics, and optimizing reaction conditions. spectroscopyonline.comfu-berlin.de
Nondestructive analytical methods are particularly suitable for reaction monitoring. fu-berlin.de Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy allow for the continuous analysis of a reaction mixture without altering its composition. For instance, in situ LED-NMR spectroscopy has been successfully used to monitor light-driven reactions, providing detailed information on the fate of individual intermediates and products in complex reaction mixtures. rsc.orgimperial.ac.uk This would be particularly valuable for studying photochemical transformations of this compound, such as thiol-ene "click" reactions.
Future opportunities lie in the application of more advanced and combined spectroscopic methods. Two-dimensional correlation spectroscopy (e.g., 2D Raman) can help unravel complex reaction networks by correlating changes in different spectral features over time. rsc.org The use of fiber-optic probes allows these techniques to be applied to a wide range of reaction vessels and conditions, including high-pressure or low-temperature environments. Applying these advanced methods to the study of this compound catalysis will provide unprecedented mechanistic detail, accelerating the development of new and efficient synthetic methods. spectroscopyonline.com
| Spectroscopic Technique | Information Gained | Applicability to this compound |
| NMR Spectroscopy (in situ) | Structural information on reactants, intermediates, and products; Reaction kinetics rsc.org | Monitoring ring-opening, substitutions, and conformational changes. |
| FTIR Spectroscopy (ReactIR) | Functional group analysis; Concentration profiles of key species | Tracking the consumption of the S-H group and formation of new bonds. |
| Raman Spectroscopy | Vibrational "fingerprinting" of molecules; Suitable for aqueous and non-polar media | Monitoring changes in the cyclopropyl ring strain and C-S bond vibrations. |
| Mass Spectrometry (automated) | Identification of intermediates and products by mass-to-charge ratio | Detecting low-concentration species in complex reaction mixtures, such as in catalyzed thiol-yne reactions. mdpi.com |
Harnessing this compound for Advanced Materials Synthesis and Functionalization
The thiol group of this compound is an ideal handle for anchoring the molecule onto surfaces or incorporating it into polymer backbones, making it a promising building block for advanced materials. Thiol-based "click" chemistry, such as the radical-mediated thiol-ene and thiol-yne reactions, offers a highly efficient and versatile route for materials functionalization. nih.govresearchgate.net
Future research will focus on using this compound to create novel polymers and functional surfaces. By polymerizing monomers containing the this compound moiety or by grafting it onto existing polymers, materials with unique properties can be developed. amazonaws.commdpi.com The presence of the strained cyclopropyl ring within a polymer matrix could serve as a latent reactive site, allowing for post-polymerization modification. For example, applying a stimulus (e.g., heat, light, or a chemical reagent) could trigger a ring-opening reaction, altering the material's properties, such as its cross-linking density, solubility, or mechanical strength. This could lead to the development of smart materials, such as self-healing polymers or responsive coatings.
Furthermore, the ability of thiols to form strong bonds with gold and other metal surfaces can be exploited to create self-assembled monolayers (SAMs) of this compound. These SAMs could be used to modify the surface properties of electrodes, sensors, or nanoparticles, with the cyclopropyl group providing a platform for further chemical elaboration.
Synergistic Experimental and Computational Approaches for Comprehensive Mechanistic Understanding
A truly comprehensive understanding of the complex reactivity of this compound can only be achieved through a synergistic combination of experimental and computational methods. nih.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and designing new catalysts. rsc.orgmdpi.com
For this compound, computational studies can provide critical insights into:
Reaction Energetics: Calculating the activation barriers for competing reaction pathways, such as nucleophilic attack at the carbon of the C-S bond versus ring-opening of the cyclopropane.
Transition State Structures: Visualizing the geometry of transition states to understand the origins of stereoselectivity in catalytic reactions.
Catalyst-Substrate Interactions: Modeling how different ligands in a metal catalyst influence the binding and activation of this compound. researchgate.net
Spectroscopic Properties: Predicting NMR, IR, and Raman spectra of proposed intermediates to aid in their experimental identification.
The future of this field lies in a tight feedback loop between theory and experiment. rsc.org Computational predictions can guide the design of new experiments, such as the choice of catalyst or reaction conditions to favor a desired outcome. smu.edu Conversely, experimental results, such as kinetic data from in situ monitoring, provide crucial benchmarks for validating and refining computational models. This integrated approach will be essential for unraveling the nuanced reactivity of this compound and accelerating the discovery of its applications in catalysis, biology, and materials science.
Q & A
Q. What are the standard synthetic routes for cyclopropylmethanethiol, and how can experimental reproducibility be ensured?
this compound is typically synthesized via nucleophilic substitution of cyclopropylmethyl halides with thiourea or thiolate reagents, followed by hydrolysis. Key steps include controlling reaction temperature (e.g., -78°C for Grignard-based routes) and inert atmosphere to prevent oxidation. For reproducibility, document reagent purity (e.g., ≥99% by GC-MS), solvent drying methods (e.g., molecular sieves), and characterization data (NMR, IR) for intermediates and final products .
Q. How should researchers characterize this compound to confirm structural identity and purity?
Use a combination of H/C NMR to verify the cyclopropane ring (characteristic upfield shifts at δ 0.5–1.5 ppm) and thiol proton (δ 1.3–1.6 ppm). GC-MS or HPLC (with UV detection at 254 nm) quantifies purity (>98%). Elemental analysis (C, H, S) and FT-IR (S-H stretch at 2550–2600 cm) provide additional validation .
Q. What safety protocols are critical when handling this compound in the laboratory?
Due to its volatility and malodorous nature, use fume hoods, nitrile gloves, and sealed reaction systems. Store under nitrogen at 4°C to prevent oxidation to disulfides. Neutralize waste with oxidizing agents (e.g., NaOCl) before disposal .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. Employ variable-temperature NMR to identify dynamic processes, or use computational methods (DFT) to model expected shifts. Cross-validate with X-ray crystallography for solid-state structures .
Q. What strategies optimize the stability of this compound in long-term catalytic studies?
Stabilize the thiol via derivatization (e.g., forming thioacetates) or using radical scavengers (e.g., BHT). Monitor degradation by H NMR or Raman spectroscopy. For catalytic applications, immobilize the thiol on silica supports to reduce dimerization .
Q. How can mechanistic studies elucidate the desulfurization pathways of this compound on metal surfaces?
Use surface-sensitive techniques like XPS or STM to track sulfur adsorption on Mo(110) or Au(111) surfaces. Isotopic labeling (S) combined with TPD (temperature-programmed desorption) identifies reaction intermediates (e.g., cyclopropane vs. propene formation) .
Q. What computational methods are suitable for modeling this compound’s reactivity in radical reactions?
Apply ab initio methods (CASSCF) or DFT (B3LYP/6-311+G(d,p)) to map potential energy surfaces for ring-opening reactions. Validate with experimental EPR data to detect radical intermediates .
Methodological Design Questions
Q. How to design a study isolating the effects of this compound’s ring strain on thiol reactivity?
Compare kinetics with acyclic analogs (e.g., butanethiol) under identical conditions. Use competition experiments (e.g., thiol-disulfide exchange) and Eyring analysis to quantify strain contributions .
Q. What statistical approaches are recommended for analyzing this compound’s environmental degradation data?
Apply multivariate regression to correlate degradation rates with variables (pH, UV exposure). Use ANOVA to assess significance, and report confidence intervals (95%) for half-life calculations .
Q. How to integrate this compound into cross-disciplinary research (e.g., materials science)?
Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage. Characterize coordination via EXAFS and compare adsorption capacities (CO, H) with other thiolate-based MOFs .
Data Interpretation and Reporting
Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?
Re-evaluate calorimetric data (e.g., ΔH) using high-purity samples. Cross-reference with computational thermochemistry (G4MP2) and disclose experimental uncertainties (e.g., ±2 kJ/mol) in publications .
Q. What meta-analysis frameworks are effective for synthesizing literature on this compound’s applications?
Use PRISMA guidelines to systematically review peer-reviewed studies. Code data (e.g., reaction yields, conditions) in R or Python for trend analysis, and highlight gaps (e.g., lack of enantioselective synthesis protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
